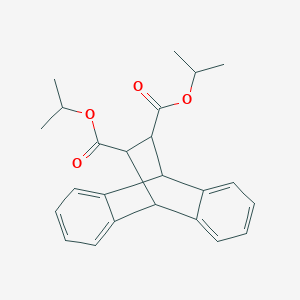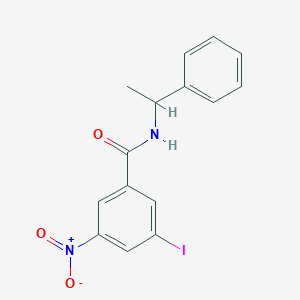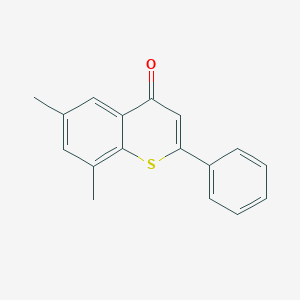
6,8-二甲基-2-苯硫代色满-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dimethyl-2-phenylthiochromen-4-one is a chemical compound with the molecular formula C17H14OS . It has an average mass of 266.358 Da and a monoisotopic mass of 266.076538 Da . This compound is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of 6,8-Dimethyl-2-phenylthiochromen-4-one is based on the molecular formula C17H14OS . The structure is generated from information available in various databases .科学研究应用
荧光分子探针
具有与 6,8-二甲基-2-苯硫代色满-4-酮 某些结构相似性的化合物已被用作荧光分子探针。例如,带有特定基团的 2,5-二苯基恶唑表现出强烈的溶剂依赖性荧光,表明它们在开发用于研究生物事件和过程的超灵敏荧光分子探针方面具有潜在用途 (Diwu 等人,1997)。
有机硫族化合物
对有机硫族化合物的研究,包括硒和碲元素,证明了此类分子的合成和反应性。这些化合物由于其独特的电子和空间性质,在材料科学和有机合成中得到应用 (Panda 等人,1999)。
抗炎特性
研究发现,具有色酮结构的化合物表现出显着的抗炎活性。这些发现表明色酮衍生物在治疗炎症相关疾病中具有潜在的药用应用 (Huo 等人,2017)。
光物理性质
某些苯并噻唑衍生物的光物理性质已被探索,这些衍生物与 6,8-二甲基-2-苯硫代色满-4-酮 具有某些结构特征。这些性质对于光电和荧光显微镜的应用至关重要,表明 6,8-二甲基-2-苯硫代色满-4-酮 的潜在研究途径 (Misawa 等人,2019)。
催化应用
某些化合物已通过涉及铜 (I) 的催化过程合成,表明与 6,8-二甲基-2-苯硫代色满-4-酮 相似的结构部分在催化中起作用,特别是在串联转化和 C-H 官能化中 (Xu 等人,2010)。
安全和危害
未来方向
The future directions for research on 6,8-Dimethyl-2-phenylthiochromen-4-one are not clearly outlined in the literature. Given its molecular structure and potential for chemical reactions, it could be a subject of interest for researchers in the field of organic chemistry and drug discovery. Further studies are needed to fully understand its properties, reactivity, and potential applications .
作用机制
Target of Action
The primary targets of 6,8-Dimethyl-2-phenylthiochromen-4-one are acetylcholinesterase (AChE) and advanced glycation end products (AGEs) . These targets play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and AGEs are proteins or lipids that become glycated after exposure to sugars, contributing to oxidative stress and inflammation .
Mode of Action
6,8-Dimethyl-2-phenylthiochromen-4-one interacts with its targets by inhibiting the activity of AChE and the formation of AGEs . This dual inhibition results in increased acetylcholine levels, which can improve cognitive function, and decreased AGEs levels, which can reduce oxidative stress and inflammation .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting AChE, leading to increased acetylcholine levels . It also impacts the glycation pathway by inhibiting the formation of AGEs, resulting in decreased oxidative stress and inflammation . These effects can potentially slow down the progression of AD.
Result of Action
The molecular and cellular effects of 6,8-Dimethyl-2-phenylthiochromen-4-one’s action include increased acetylcholine levels, which can improve cognitive function, and decreased AGEs levels, which can reduce oxidative stress and inflammation . These effects can potentially slow down the progression of AD.
生化分析
Biochemical Properties
6,8-Dimethyl-2-phenylthiochromen-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in cancer cell metabolism, thereby exhibiting potential anticancer properties . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their catalytic activity. Additionally, 6,8-Dimethyl-2-phenylthiochromen-4-one has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 6,8-Dimethyl-2-phenylthiochromen-4-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the growth of cancer cells by interfering with their metabolic processes and protein production . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Furthermore, 6,8-Dimethyl-2-phenylthiochromen-4-one affects cell signaling pathways by modulating the activity of key signaling proteins, thereby altering gene expression patterns and cellular responses .
Molecular Mechanism
The molecular mechanism of action of 6,8-Dimethyl-2-phenylthiochromen-4-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit the activity of enzymes involved in the synthesis of essential cellular components, thereby disrupting cellular metabolism . Additionally, 6,8-Dimethyl-2-phenylthiochromen-4-one can activate certain signaling pathways that lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Dimethyl-2-phenylthiochromen-4-one have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 6,8-Dimethyl-2-phenylthiochromen-4-one remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, which can influence the overall effects of the compound in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 6,8-Dimethyl-2-phenylthiochromen-4-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting cancer cell growth and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
6,8-Dimethyl-2-phenylthiochromen-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism leads to the formation of active metabolites that contribute to its biological effects . These metabolic pathways also influence the compound’s overall pharmacokinetics, including its absorption, distribution, metabolism, and excretion . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 6,8-Dimethyl-2-phenylthiochromen-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via specific membrane transporters, where it can exert its biological effects . Additionally, binding proteins may facilitate the compound’s distribution to target tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6,8-Dimethyl-2-phenylthiochromen-4-one plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . Understanding the subcellular localization of 6,8-Dimethyl-2-phenylthiochromen-4-one is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
6,8-dimethyl-2-phenylthiochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14OS/c1-11-8-12(2)17-14(9-11)15(18)10-16(19-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRJZYLQRVYHTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(S2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(phenyl)methanone](/img/structure/B411919.png)
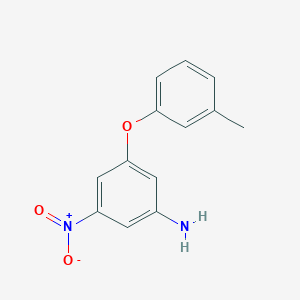

![(5E)-2-anilino-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B411928.png)
![[4-(4,6-Bis-trichloromethyl-[1,3,5]triazin-2-yl)-phenyl]-dimethyl-amine](/img/structure/B411929.png)
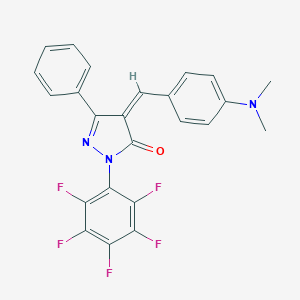
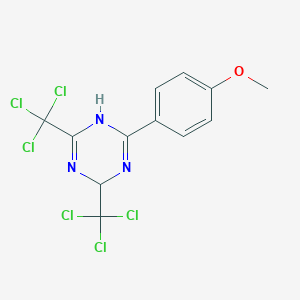

![3-phenyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]acrylamide](/img/structure/B411935.png)
![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}furan-2-carboxamide](/img/structure/B411936.png)

